1,5-Pentanedithiol

Übersicht

Beschreibung

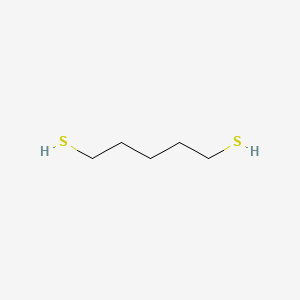

. It is characterized by the presence of two thiol groups (-SH) attached to a five-carbon chain. This compound is known for its strong odor and is used in various chemical applications due to its reactivity.

Vorbereitungsmethoden

1,5-Pentanedithiol can be synthesized through several methods. One common synthetic route involves the reaction of 1,5-dibromopentane with sodium hydrosulfide (NaHS) in a polar solvent like ethanol. The reaction proceeds as follows:

Br-(CH2)5-Br+2NaHS→HS-(CH2)5-SH+2NaBr

In industrial settings, this compound can be produced by the hydrogenation of glutaric acid derivatives . This method is advantageous due to its scalability and cost-effectiveness.

Analyse Chemischer Reaktionen

Nucleophilic Reactions

1,5-Pentanedithiol acts as a nucleophile due to the presence of its thiol groups. It can participate in various nucleophilic substitution reactions:

-

Reaction with Alkyl Halides : The thiol groups can react with alkyl halides to form thioethers or dithiols through nucleophilic substitution mechanisms.

-

Formation of Disulfides : Under oxidative conditions, two molecules of this compound can react to form disulfides. This reaction is significant in biological systems and can be utilized in synthetic organic chemistry.

Coordination Chemistry

Due to its ability to donate sulfur atoms, this compound can coordinate with metal ions to form metal-thiol complexes:

-

Complexation with Transition Metals : It forms stable complexes with transition metals like zinc and copper, which are useful in catalysis and material science.

Polymerization Reactions

This compound has been studied for its potential in polymer chemistry:

-

Radical Polymerization : It can serve as a chain transfer agent in radical polymerization processes. Its bifunctional nature allows it to initiate or terminate polymer chains effectively.

-

Cross-linking Agent : It has been used as a cross-linking agent in the synthesis of polymers such as polyethylene and polystyrene, enhancing their mechanical properties.

Material Science

Recent studies have explored the use of this compound in creating hybrid materials:

-

Metal Sulfide Films : Research indicates that it can be used as a precursor for depositing ZnS thin films through atomic layer deposition (ALD), leading to materials with unique electronic properties suitable for optoelectronic applications .

Data Table

The following table summarizes key properties and reaction types associated with this compound:

| Property/Reaction Type | Description |

|---|---|

| Molecular Formula |

text|

| Molecular Weight | 136.27 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | Approximately 108 °C |

| Flash Point | 95 °C |

| Reactivity | Nucleophilic substitution, coordination with metals, polymerization |

| Applications | Material science (hybrid films), biological applications (surface modification) |

Wissenschaftliche Forschungsanwendungen

Molecular Electronics

1,5-Pentanedithiol is widely studied in the field of molecular electronics due to its ability to form self-assembled monolayers (SAMs) on gold substrates. These SAMs are crucial for fabricating molecular junctions that exhibit enhanced electrical conductivity.

Case Study: Electrical Properties of Molecular Junctions

Research has demonstrated that devices utilizing this compound as a linker between gold nanoparticles (GNPs) exhibit superior electrical conductance compared to single-layer configurations. The study involved the fabrication of double SAM devices where GNPs were sandwiched between layers of this compound. The results indicated that the electrical conductance was significantly higher due to the efficient electron transport pathways facilitated by the molecular structure during fabrication .

| Device Configuration | Conductance |

|---|---|

| Single Layer SAM | Lower |

| Double Layer SAM with GNPs | Higher |

Coordination Chemistry

In coordination chemistry, this compound serves as a ligand for transition metal complexes. Its ability to coordinate with metal ions allows for the formation of various complexes that can be used in catalysis and material synthesis.

Case Study: Metal Complex Formation

A study investigated the formation of tetracyanonickelate complexes using this compound with Co(II) and Cd(II) ions. The FT-IR spectroscopy results revealed characteristic absorption bands indicating successful coordination. Thermal analysis further confirmed the stability and structural integrity of the complexes formed .

| Metal Ion | Complex | Stability |

|---|---|---|

| Co(II) | M(PDT)Ni(CN)4 | High |

| Cd(II) | M(PDT)Ni(CN)4 | High |

Thin Film Deposition

This compound is utilized as a precursor in atomic layer deposition (ALD) processes for creating thin films of semiconductor materials such as ZnS. This application is particularly relevant in optoelectronic devices.

Case Study: ZnS Thin Films

In a study on the ALD of ZnS layers using diethylzinc and this compound at low temperatures, researchers found that the resulting films exhibited excellent optical properties and crystallization behavior upon annealing. The use of PDT as a sulfur precursor provided a safer alternative compared to traditional methods involving toxic gases .

| Deposition Method | Material | Key Findings |

|---|---|---|

| ALD | ZnS | Amorphous layer with quantum confinement |

Nanotechnology

The compound has also been employed in nanotechnology applications, particularly in enhancing the fluorescence properties of nanocrystals.

Case Study: CdTe Nanocrystals

Research demonstrated that immobilizing CdTe nanocrystals with this compound significantly enhanced their fluorescence intensity compared to unlinked nanocrystals. This improvement is attributed to the effective electronic coupling between the nanocrystals facilitated by PDT .

| Nanocrystal System | Fluorescence Intensity |

|---|---|

| CdTe without PDT | Baseline |

| CdTe linked with PDT | 3-fold increase |

Wirkmechanismus

The mechanism of action of 1,5-pentanedithiol primarily involves its thiol groups. These groups can form strong bonds with metal ions, making the compound effective in metal ion extraction and chelation. The thiol groups can also participate in redox reactions, which is crucial in various biochemical and industrial processes .

Vergleich Mit ähnlichen Verbindungen

1,5-Pentanedithiol can be compared with other dithiols such as:

-

1,6-Hexanedithiol: : Similar to this compound but with a six-carbon chain. It has similar reactivity but different physical properties due to the longer carbon chain .

-

1,4-Butanedithiol: : This compound has a shorter four-carbon chain, leading to differences in reactivity and applications .

-

1,8-Octanedithiol: : With an eight-carbon chain, this compound is used in applications requiring longer chain dithiols .

This compound is unique due to its optimal chain length, which provides a balance between reactivity and physical properties, making it suitable for a wide range of applications.

Biologische Aktivität

1,5-Pentanedithiol (CHS), a compound featuring two thiol (-SH) groups, has garnered attention for its diverse biological activities. This article explores the antimicrobial properties, potential applications in cancer therapy, and its biochemical interactions based on recent research findings.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various bacterial strains. A study conducted in vitro demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) ranged from 2.5% to 15% (vol/vol), indicating strong antibacterial effects, especially against multi-resistant strains .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (% vol/vol) |

|---|---|

| Staphylococcus aureus | 2.5 |

| Escherichia coli | 10 |

| Pseudomonas aeruginosa | 15 |

| Enterococcus faecalis | 5 |

The mechanism of action is believed to involve the dehydration of bacterial cells, leading to cell collapse, a process that may reduce the likelihood of resistance development . This characteristic positions this compound as a promising candidate for topical antimicrobial therapies.

Potential in Cancer Therapy

Recent investigations into the cytotoxic effects of this compound have revealed its potential as an anticancer agent. In vitro studies indicated that it can induce apoptosis in cancer cell lines, such as HCT116 (colorectal cancer) and MCF-7 (breast cancer). The IC values for these cell lines were determined to be approximately 9.1 μM and 10.8 μM respectively .

Table 2: Cytotoxicity of this compound

| Cell Line | IC (μM) |

|---|---|

| HCT116 | 9.1 |

| MCF-7 | 10.8 |

The compound's ability to disrupt the cell cycle and promote pro-apoptotic pathways was also noted, with significant effects observed in the G0/G1 and S phases of the cell cycle .

Biochemical Interactions

Research has shown that this compound can act as a cross-linking agent in biochemical applications. It has been utilized in the preparation of colloidal gold/silver multilayer films and as a derivatization reagent in various chemical analyses . Its thiol groups facilitate interactions with metal ions and proteins, making it useful in sensor technology and nanomaterials.

Case Studies

In a notable case study involving the synthesis of polymeric phthalocyanines bridged by flexible this compound units, researchers evaluated its efficacy in metal ion extraction processes. The study highlighted the compound's role in enhancing selectivity and efficiency in capturing target metal ions from complex mixtures .

Eigenschaften

IUPAC Name |

pentane-1,5-dithiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12S2/c6-4-2-1-3-5-7/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMTUBAIXCBHPIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCS)CCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40239150 | |

| Record name | 1,5-Pentanedithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40239150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928-98-3 | |

| Record name | 1,5-Pentanedithiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=928-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Pentanedithiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Pentanedithiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51699 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-Pentanedithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40239150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentane-1,5-dithiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.996 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,5-PENTANEDITHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8RC3Q7T1W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.